Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Piperazine Derivatization: The piperazine ring is introduced through a nucleophilic substitution reaction, where 2,6-dimethylphenylpiperazine reacts with the nitrobenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), methanol
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions
Major Products Formed
Reduction: 4-[4-(2,6-dimethylphenyl)piperazino]-3-aminobenzenecarboxylate
Substitution: Various substituted benzenecarboxylates depending on the nucleophile used
Oxidation: Oxidized piperazine derivatives
Scientific Research Applications
Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-aminobenzenecarboxylate
- Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-hydroxybenzenecarboxylate
Uniqueness
Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate is unique due to the presence of both a nitro group and a piperazine ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-5-4-6-15(2)19(14)22-11-9-21(10-12-22)17-8-7-16(20(24)27-3)13-18(17)23(25)26/h4-8,13H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPGYHMDIANCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.